3-(萘-1-基甲氧基)苯甲醛

描述

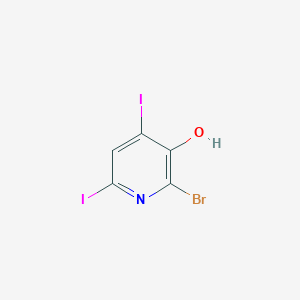

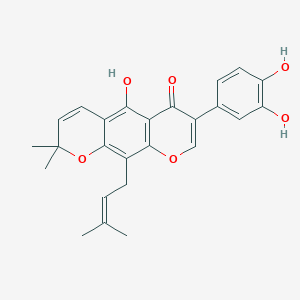

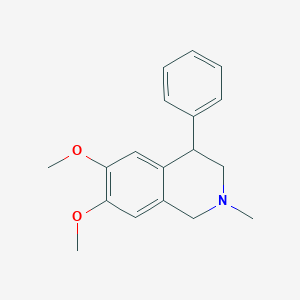

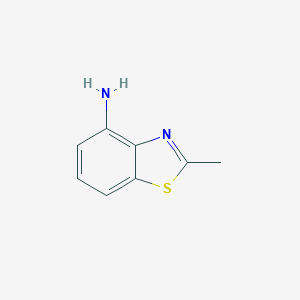

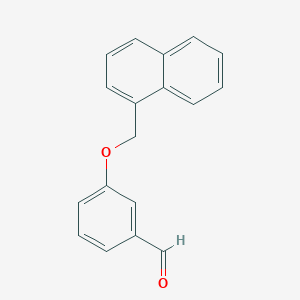

3-(Naphthalen-1-ylmethoxy)benzaldehyde is a compound that can be associated with the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which is a fused double ring system made of two benzene rings. The compound has a methoxy group attached to the naphthalene ring and a benzaldehyde group attached to the methoxy group.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often requires multiple steps. For instance, the synthesis of naphthalene-based compounds can involve the use of dicationic species for oxidative coupling reactions, as seen in the synthesis of benzidines from N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) . Another method involves the use of Jones reagent in cascade reactions to synthesize 3-acyl-2-naphthols, which could be a step towards synthesizing related naphthalene compounds . Additionally, the synthesis of naphthalene derivatives can also involve the use of benzotriazole-assisted aromatic ring annulation, which is a method to create polysubstituted naphthalenes .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which provides the compound with specific chemical properties. The substitution on the naphthalene ring, such as methoxy or benzaldehyde groups, can significantly influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. For example, naphthalene dioxygenase can oxidize naphthalene to produce different alcohols and aldehydes . This indicates that naphthalene derivatives, including those with methoxy and benzaldehyde groups, may also be susceptible to oxidation reactions. Furthermore, the synthesis of naphthalene-naphthol-benzaldehyde pitch resin involves cationic polymerization, which suggests that naphthalene derivatives can participate in polymerization reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives like 3-(Naphthalen-1-ylmethoxy)benzaldehyde are influenced by their molecular structure. The presence of a methoxy group can increase the solubility of the compound in organic solvents, while the benzaldehyde group can contribute to the reactivity of the compound in condensation reactions. The synthesis of naphthalene-naphthol-benzaldehyde pitch resin shows that the softening point, coking value, and bond strength of the resin can be controlled by varying the amount of naphthol in the reaction system . This indicates that the physical properties of naphthalene derivatives can be fine-tuned for specific applications.

科学研究应用

萘衍生物的合成

已经开发出一种通过 Fe(III) 催化的 2-(2-氧代乙基)-苯甲醛和炔烃的苯并环化反应合成萘衍生物的高效方法。这种方法受益于使用廉价催化剂、广泛的底物范围和温和的反应条件,为获得各种萘化合物提供了一种实用方法 (朱等人,2013).

芳香族化合物的开发

路易斯酸催化的烯炔醛单元与烯醇或烯醇醚之间的 [4 + 2] 苯并环化反应已被证明是一种用于创建多取代芳香族化合物(包括吲哚和苯并呋喃衍生物)的新型合成工具。这种方法利用催化量的 AuBr3 或 Cu(NTf2)2,可以在受控条件下选择性地形成功能化的芳香族或脱羰基萘产物 (浅尾和相川,2006).

固体混合物的分离

多孔金属有机骨架已被用于在室温下通过选择性吸附萘来有效分离萘和蒽的固体混合物。此过程涉及独特的单晶到单晶的转变,突出了从固体混合物中分离和纯化特定化合物的新型应用 (刘、郎和亚伯拉罕,2011).

化学酶促合成

加氧酶催化的氧化已应用于非环状二亚砜的化学酶促合成,证明了酶促方法在以优异的对映选择性生产高价值化学产品方面的多功能性。这种方法强调了生物催化在复杂有机分子高效合成中的潜力 (博伊德等人,2004).

配位聚合物和荧光性质

对配位聚合物的研究导致了具有显着荧光性质的化合物的合成。这些聚合物衍生自萘二醇和各种配体,不仅表现出结构多样性,而且由于其发光特性而在材料科学中具有潜在应用 (李等人,2012).

属性

IUPAC Name |

3-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHDNJULYZUAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363472 | |

| Record name | 3-(naphthalen-1-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Naphthalen-1-ylmethoxy)benzaldehyde | |

CAS RN |

130205-11-7 | |

| Record name | 3-(1-Naphthalenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130205-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(naphthalen-1-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。